molecular formula C9H6F3NOS B13702259 4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate

4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate

Katalognummer: B13702259
Molekulargewicht: 233.21 g/mol
InChI-Schlüssel: LECLUOYQCABXCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate is an organic compound with the molecular formula C9H6F3NOS It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an isothiocyanate functional group (-N=C=S)

Vorbereitungsmethoden

The synthesis of 4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate typically involves the reaction of 4-Methoxy-3-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:

    Starting Material: 4-Methoxy-3-(trifluoromethyl)aniline

    Reagent: Thiophosgene (CSCl2)

    Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isothiocyanate product.

The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Electrophilic Aromatic Substitution: The phenyl ring can undergo substitution reactions, although the presence of electron-withdrawing trifluoromethyl group makes it less reactive.

Common reagents used in these reactions include amines, oxidizing agents like potassium permanganate (KMnO4), and electrophiles such as bromine (Br2).

Wissenschaftliche Forschungsanwendungen

4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of thiourea derivatives and other sulfur-containing compounds.

    Biology: The compound is utilized in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, especially for compounds targeting specific enzymes or receptors.

    Industry: It finds applications in the development of agrochemicals and materials science, where its unique chemical properties are leveraged.

Wirkmechanismus

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Methoxy-3-(trifluoromethyl)phenyl Isothiocyanate include:

    4-Fluoro-3-(trifluoromethyl)phenyl Isothiocyanate: Similar structure but with a fluoro group instead of a methoxy group.

    4-(Trifluoromethyl)phenyl Isothiocyanate: Lacks the methoxy group, making it less polar.

    4-Methyl-3-(trifluoromethyl)phenyl Isothiocyanate: Contains a methyl group instead of a methoxy group, affecting its reactivity and solubility.

Eigenschaften

Molekularformel

C9H6F3NOS

Molekulargewicht

233.21 g/mol

IUPAC-Name

4-isothiocyanato-1-methoxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H6F3NOS/c1-14-8-3-2-6(13-5-15)4-7(8)9(10,11)12/h2-4H,1H3

InChI-Schlüssel

LECLUOYQCABXCW-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)N=C=S)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.